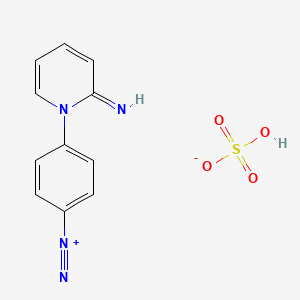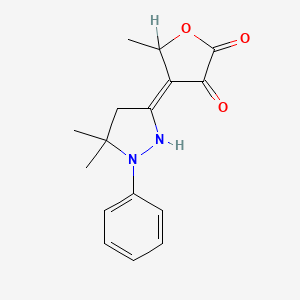
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- is a heterocyclic compound that belongs to the pyrrolone family. Pyrrolones are five-membered lactams containing nitrogen, which are known for their diverse biological activities and applications in medicinal chemistry . This particular compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- can be achieved through a one-pot pseudo-four-component reaction. This involves the condensation of ethyl pyruvate, anilines, and aldehydes in n-hexane as a solvent under reflux conditions . The reaction proceeds efficiently without the need for a catalyst, making it a straightforward and high-yielding method. The use of n-hexane as a solvent is advantageous due to its non-toxic nature and cost-effectiveness .
Industrial Production Methods
For industrial-scale production, the synthesis route can be scaled up by optimizing the reaction conditions to ensure consistent yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and substituted derivatives, which can further be utilized in the synthesis of more complex molecules.
Scientific Research Applications
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Another five-membered lactam with similar structural features but different biological activities.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: Known for its use as a building block in the synthesis of antidiabetic drugs.
3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one: Exhibits antitumor activity.
Uniqueness
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its amino and phenyl groups contribute to its versatility in chemical reactions and potential pharmacological applications.
Properties
CAS No. |
61049-84-1 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-amino-3-ethyl-2-phenyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C12H14N2O/c1-2-9-10(13)12(15)14-11(9)8-6-4-3-5-7-8/h3-7,11H,2,13H2,1H3,(H,14,15) |
InChI Key |
JYWQJTDMFVKWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)

![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)


![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)

![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

methanone](/img/structure/B14590420.png)
![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)

![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)

